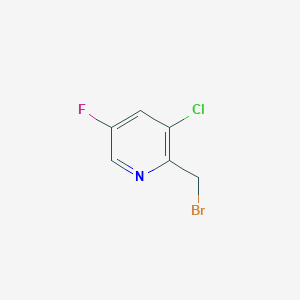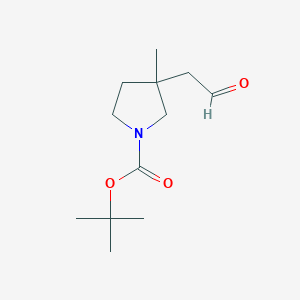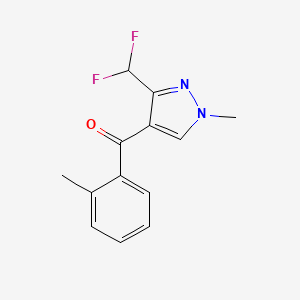
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
准备方法
The synthesis of 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the use of cyclopropylamine and glyoxylic acid, followed by cyclization to form the oxazole ring . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
化学反应分析
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid can be compared with other oxazole derivatives, such as:
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.
2-(4-Isopropyl-1,2-oxazol-3-yl)acetic acid: Another oxazole derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity .
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
2-(4-cyclopropyl-1,2-oxazol-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)3-7-6(4-12-9-7)5-1-2-5/h4-5H,1-3H2,(H,10,11) |
InChI 键 |
WILNWUIPMNDJHU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CON=C2CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)

![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)


![2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane](/img/structure/B13460714.png)
![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)


![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)

